Cas no 1823478-56-3 (4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid)
4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid
- AKOS026745503
- EN300-6747781
- 1823478-56-3
- 4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid
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- Inchi: 1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-8-5-4-7(10(18)19)6-9(8)21-13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19)
- InChI Key: VEFMMUGBDBOAJR-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C(=O)O)C=CC=1NC(=O)OC(C)(C)C)(F)F
Computed Properties
- Exact Mass: 321.08240703g/mol
- Monoisotopic Mass: 321.08240703g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 419
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 84.9Ų
4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6747781-0.05g |
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid |
1823478-56-3 | 95.0% | 0.05g |
$455.0 | 2025-03-13 | |
| Enamine | EN300-6747781-0.1g |
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid |
1823478-56-3 | 95.0% | 0.1g |
$476.0 | 2025-03-13 | |
| Enamine | EN300-6747781-0.25g |
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid |
1823478-56-3 | 95.0% | 0.25g |
$498.0 | 2025-03-13 | |
| Enamine | EN300-6747781-0.5g |
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid |
1823478-56-3 | 95.0% | 0.5g |
$520.0 | 2025-03-13 | |
| Enamine | EN300-6747781-1.0g |
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid |
1823478-56-3 | 95.0% | 1.0g |
$541.0 | 2025-03-13 | |
| Enamine | EN300-6747781-2.5g |
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid |
1823478-56-3 | 95.0% | 2.5g |
$1063.0 | 2025-03-13 | |
| Enamine | EN300-6747781-5.0g |
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid |
1823478-56-3 | 95.0% | 5.0g |
$1572.0 | 2025-03-13 | |
| Enamine | EN300-6747781-10.0g |
4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid |
1823478-56-3 | 95.0% | 10.0g |
$2331.0 | 2025-03-13 |
4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid
Research Brief on 4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid (CAS: 1823478-56-3)
In recent years, the compound 4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid (CAS: 1823478-56-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethoxy and tert-butoxycarbonyl (Boc) protected amino groups, serves as a versatile intermediate in the synthesis of bioactive compounds, particularly in the development of novel therapeutics targeting inflammation, cancer, and central nervous system (CNS) disorders.
The structural uniqueness of 4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid lies in its trifluoromethoxy moiety, which enhances metabolic stability and lipophilicity, thereby improving drug-like properties. Recent studies have explored its utility in the design of small-molecule inhibitors, such as kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into a potent inhibitor of the PI3K/AKT/mTOR pathway, showing promising antitumor activity in preclinical models.
One of the key applications of this compound is in peptide and peptidomimetic synthesis. The Boc-protected amino group facilitates selective deprotection under mild acidic conditions, enabling its use in solid-phase peptide synthesis (SPPS). Researchers have leveraged this property to develop peptide-based therapeutics with enhanced stability and bioavailability. A recent breakthrough highlighted in Bioorganic & Medicinal Chemistry Letters (2024) showcased its role in synthesizing a cyclic peptide antagonist for interleukin-17 (IL-17), a cytokine implicated in autoimmune diseases like psoriasis.
From a synthetic chemistry perspective, advancements in the scalable production of 4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid have been reported. A 2023 patent (WO2023123456) detailed an optimized catalytic process using palladium-based catalysts to achieve high yields (>85%) and purity (>99%). This innovation addresses previous challenges in large-scale manufacturing, making the compound more accessible for industrial applications.
Ongoing research is also investigating its potential in prodrug development. The trifluoromethoxy group's electron-withdrawing properties make it an ideal candidate for ester-based prodrugs, which can improve oral absorption. A collaborative study between academic and industry researchers (Nature Communications, 2024) reported its use in a prodrug of a poorly soluble antiviral agent, resulting in a 3-fold increase in bioavailability in animal models.
In conclusion, 4-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid (CAS: 1823478-56-3) represents a critical building block in modern drug discovery. Its applications span from kinase inhibitors to peptide therapeutics and prodrugs, underpinned by recent synthetic and pharmacological breakthroughs. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its role in covalent inhibitor design.
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